molecular formula C13H17Cl2NO2S B2694637 3,4-dichloro-N-cycloheptylbenzenesulfonamide CAS No. 746631-63-0

3,4-dichloro-N-cycloheptylbenzenesulfonamide

Cat. No.: B2694637
CAS No.: 746631-63-0
M. Wt: 322.24
InChI Key: HFYZZKWJJFZJEY-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-cycloheptylbenzenesulfonamide is an organic compound characterized by the presence of two chlorine atoms on the benzene ring and a cycloheptyl group attached to the sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-cycloheptylbenzenesulfonamide typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with cycloheptylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Anhydrous dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (25-40°C).

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-cycloheptylbenzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.

    Hydrolysis: The sulfonamide bond can be hydrolyzed in the presence of strong acids or bases.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Products include substituted benzenesulfonamides with various functional groups replacing the chlorine atoms.

    Oxidation: Products include sulfonic acids or sulfonate esters.

    Reduction: Products include amines or other reduced forms of the sulfonamide group.

Scientific Research Applications

3,4-Dichloro-N-cycloheptylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-cycloheptylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved can include signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorobenzenesulfonamide: Lacks the cycloheptyl group, making it less bulky and potentially less selective in its interactions.

    N-Cycloheptylbenzenesulfonamide: Lacks the chlorine atoms, which may reduce its reactivity and specificity.

    3,4-Dichloronitrobenzene: Contains a nitro group instead of a sulfonamide group, leading to different chemical properties and reactivity.

Uniqueness

3,4-Dichloro-N-cycloheptylbenzenesulfonamide is unique due to the combination of the dichloro substitution on the benzene ring and the bulky cycloheptyl group on the sulfonamide moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3,4-dichloro-N-cycloheptylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO2S/c14-12-8-7-11(9-13(12)15)19(17,18)16-10-5-3-1-2-4-6-10/h7-10,16H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYZZKWJJFZJEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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